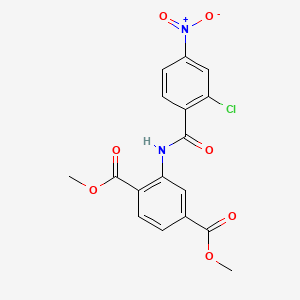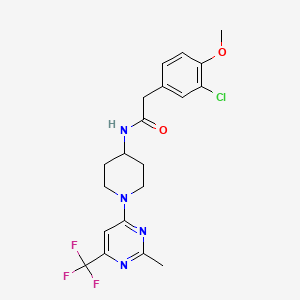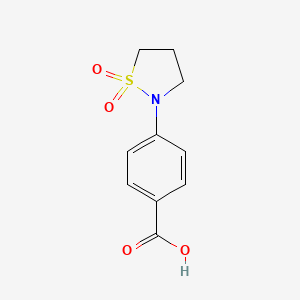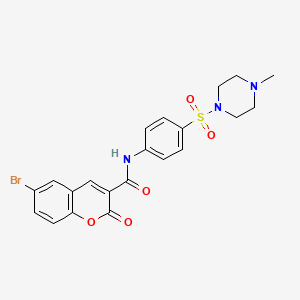![molecular formula C9H11BrF2N2O2 B2409191 4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid CAS No. 1946812-13-0](/img/structure/B2409191.png)
4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Environmental Fate of Phenoxy Herbicides
Research indicates that the sorption behavior of phenoxy herbicides like 4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid can be rationalized based on soil parameters such as pH, organic carbon content, and iron oxide content. The sorption to soil organic matter and iron oxides is of particular relevance. However, the study also highlights the scarcity of data on specific soil parameters like Oxalate Fe and DCB Fe, which are crucial for understanding the environmental fate of these herbicides (Werner, Garratt, & Pigott, 2012).
Impact of Chlorogenic Acid (CGA) and its Analogs
Chlorogenic Acid (CGA) and its analogs exhibit a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. These effects suggest that derivatives of CGA might share similar properties and could be of interest in the field of drug development and therapeutic applications. The review encourages further research to optimize the biological and pharmacological effects of CGA and its analogs, which could include compounds like 4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid (Naveed et al., 2018).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV) is identified as a key building block in drug synthesis due to its carbonyl and carboxyl functional groups. Its derivatives are used to synthesize various value-added chemicals. The versatility of LEV in drug synthesis implies that structurally similar compounds, such as 4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid, could also have potential applications in the field of medicine, particularly in cancer treatment and drug delivery systems (Zhang et al., 2021).
p-Coumaric Acid and its Derivatives
p-Coumaric acid and its derivatives, due to their phenolic structure, demonstrate a range of biological activities, including antioxidant and anti-inflammatory effects. These properties suggest that other phenolic compounds like 4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid might also exhibit similar pharmacological activities, making them potentially valuable for therapeutic applications (Pei, Ou, Huang, & Ou, 2016).
properties
IUPAC Name |
4-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2N2O2/c1-5-7(10)8(9(11)12)13-14(5)4-2-3-6(15)16/h9H,2-4H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFTWOUPKGPQGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)O)C(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(10-{[(4-Chlorophenyl)sulfanyl]methyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2409114.png)





![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2409122.png)
![7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2409123.png)

![Ethyl 4-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2409128.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclopropylpropanamide](/img/structure/B2409130.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2409131.png)